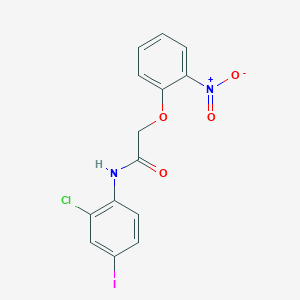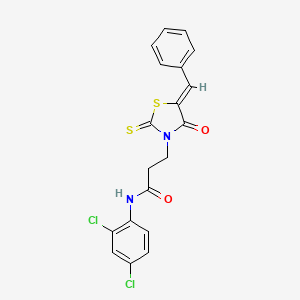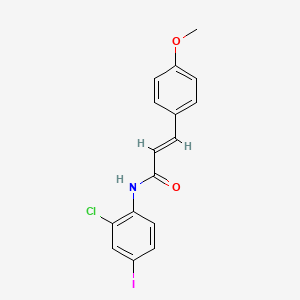![molecular formula C16H12F3NO4 B3741533 N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3741533.png)
N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a trifluoromethoxyphenyl group, which is a phenyl ring with a trifluoromethoxy (OCF3) substituent . This group is found in various compounds and is known for its unique properties .
Molecular Structure Analysis
The molecular structure of a compound with a trifluoromethoxyphenyl group would include a phenyl ring with a trifluoromethoxy substituent . The exact structure would depend on the other components of the molecule.Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability would depend on the specific compound .Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound may serve as a precursor in the synthesis of various therapeutic agents. Its structure, featuring a trifluoromethoxy phenyl group, could be pivotal in the development of small molecule inhibitors targeting a range of diseases. For instance, it could be involved in creating novel antituberculosis drugs or inhibitors for cancer cell proliferation .
Pharmacology: Drug Formulation and Delivery
In pharmacology, the compound’s unique properties might be exploited to enhance drug delivery mechanisms. Its ability to interact with biological membranes could lead to more efficient drug formulations, potentially improving the bioavailability of certain medications .
Biochemistry: Enzyme Inhibition Studies
Biochemically, “N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” could be used to study enzyme inhibition. Its structural components might bind to active sites of specific enzymes, thereby providing insights into enzyme-substrate interactions and aiding in the design of enzyme inhibitors .
Chemical Engineering: Advanced Material Synthesis
In the field of chemical engineering, this compound could be utilized as a building block for synthesizing advanced materials. Its incorporation into polymers or coatings could result in materials with unique electrochemical or photophysical properties, useful in various industrial applications .
Materials Science: Electrochromic Device Development
The compound’s potential electron-withdrawing and donating properties make it a candidate for developing electrochromic devices. These devices change color upon electrical stimulus and have applications in smart windows, displays, and low-energy consumption screens .
Organic Synthesis: Building Block for Complex Molecules
As an organic building block, this compound could be instrumental in the synthesis of complex organic molecules. Its reactive sites allow for various chemical modifications, enabling the creation of a diverse range of compounds with potential applications in organic electronics and photonics .
Mécanisme D'action
Target of Action
The primary target of N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound interacts with its target, sEH, by inhibiting its activity . This inhibition occurs through the formation of additional hydrogen bonds in the active site of the enzyme . The introduction of the electron-withdrawing trifluoromethoxy unit in the compound decreases the HOMO and LUMO energy levels , which can affect its interaction with the target.
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), a group of signaling molecules derived from arachidonic acid. EETs have vasodilatory and anti-inflammatory effects, and their degradation is catalyzed by sEH. By inhibiting sEH, the compound increases the levels of EETs, enhancing their beneficial effects .
Pharmacokinetics
Similar compounds containing a 4-(trifluoromethoxy)phenyl group have been shown to have good bioavailability and stability .
Result of Action
The inhibition of sEH by N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide leads to an increase in the levels of EETs. This can result in vasodilation and a reduction in inflammation, which could be beneficial in conditions such as hypertension, renal pathologies, and other diseases .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c17-16(18,19)24-12-4-2-11(3-5-12)20-15(21)10-1-6-13-14(9-10)23-8-7-22-13/h1-6,9H,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSQSQCNLZKKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-2-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B3741466.png)

![5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B3741482.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3741493.png)
![N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3741499.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-4-morpholinylacetamide](/img/structure/B3741502.png)


![2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-3-pyridinylacetamide](/img/structure/B3741520.png)
![4-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3741526.png)
![2,4-dichloro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3741527.png)
![isopropyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3741540.png)